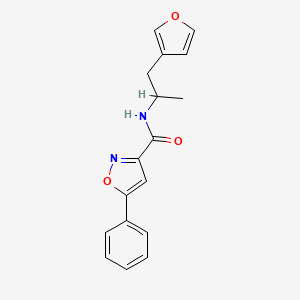

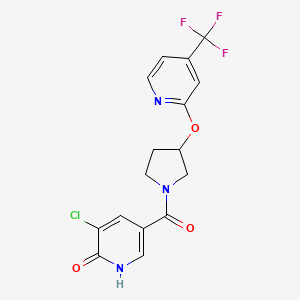

N-(4-fluorooxolan-3-yl)morpholine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-fluorooxolan-3-yl)morpholine-4-carboxamide” is a chemical compound that contains a morpholine ring and a carboxamide group. Morpholine is a common moiety in various pharmaceuticals and biologically active compounds . The carboxamide group is also a significant functional group found in many biologically relevant molecules .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, morpholine derivatives are generally synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Applications De Recherche Scientifique

Synthesis and Crystal Structure

Research has been conducted on the synthesis and crystal structure of related compounds, showing their potential in antitumor activities. For instance, compounds synthesized by condensation methods have been explored for their inhibitory effects on cancer cell proliferation (Hao et al., 2017). Similarly, the synthesis, crystal structure, and biological activity of compounds with slight variations in their molecular structure have been investigated for their distinct effective inhibition on cancer cell lines (Lu et al., 2017).

Coupling Reagents in Peptide Synthesis

Morpholine-based compounds have been evaluated as coupling reagents in peptide synthesis, demonstrating their effectiveness and potential for broad application in organic chemistry. The influence of morpholine on solubility, stability, and reactivity of these reagents highlights their utility in synthesis processes (El‐Faham & Albericio, 2008).

Biological Evaluation and Antibacterial Activities

Some studies have synthesized novel series of compounds starting from fluorinated precursors, examining their antibacterial and antifungal activities. These studies underscore the importance of structural modification for enhancing microbial activity, where some compounds have shown good activity (Velupillai et al., 2015).

Development of New Synthetic Methodologies

Research into new synthetic methodologies using morpholine and related compounds continues to be a significant area of interest. For example, the development of a one-pot procedure for the efficient synthesis of morpholin-2-one derivatives using commercially available components showcases innovative approaches to compound synthesis (Kim et al., 2001).

Anti-inflammatory and Corrosion Inhibition Properties

The synthesis of carboxamides from morpholine-aniline and their evaluation for anti-inflammatory activity, as well as their use as corrosion inhibitors for mild steel, represents the diverse applicability of these compounds in both biological and industrial contexts. These studies have identified compounds with significant potency and have highlighted the role of molecular docking in understanding the interactions at the molecular level (Honavar et al., 2020); (Nnaji et al., 2017).

Mécanisme D'action

Target of Action

Morpholine derivatives are known to have a wide variety of pharmacological activities

Biochemical Pathways

Morpholine derivatives are known to be involved in a variety of biochemical pathways due to their wide range of pharmacological activities .

Result of Action

Morpholine derivatives are known to have a wide range of effects due to their diverse pharmacological activities .

Propriétés

IUPAC Name |

N-(4-fluorooxolan-3-yl)morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15FN2O3/c10-7-5-15-6-8(7)11-9(13)12-1-3-14-4-2-12/h7-8H,1-6H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVKNQTZISLSLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NC2COCC2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

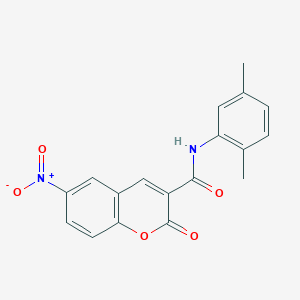

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2537527.png)

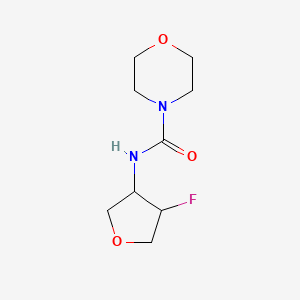

![3-(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile](/img/structure/B2537533.png)

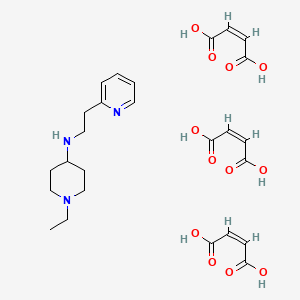

![2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione](/img/structure/B2537537.png)

![N-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B2537541.png)